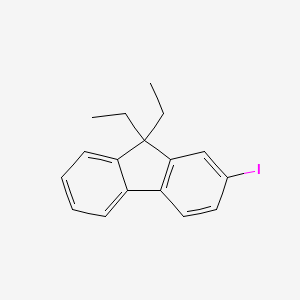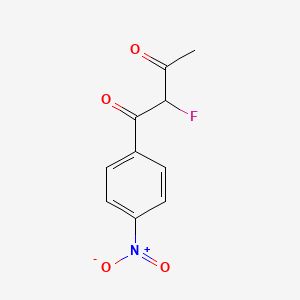
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- is a chemical compound with the molecular formula C10H8FNO4 . It is a derivative of butanedione, a compound commonly used in the food industry for its buttery flavor . This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a nitrophenyl group, making it a valuable subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- typically involves the reaction of 2-fluoroacetophenone with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- can be compared with other similar compounds, such as:
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: This compound has three fluorine atoms instead of one and lacks the nitrophenyl group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has a similar structure but includes an additional fluorine atom on the phenyl ring.
The uniqueness of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- lies in its specific combination of a fluorine atom and a nitrophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
144219-87-4 |
|---|---|
Formule moléculaire |
C10H8FNO4 |
Poids moléculaire |
225.17 g/mol |
Nom IUPAC |
2-fluoro-1-(4-nitrophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8FNO4/c1-6(13)9(11)10(14)7-2-4-8(5-3-7)12(15)16/h2-5,9H,1H3 |
Clé InChI |
WHFBULBMVHFXQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


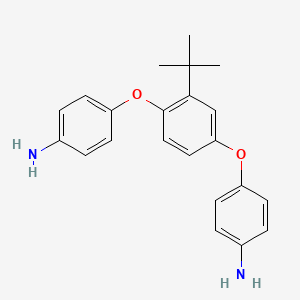
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)
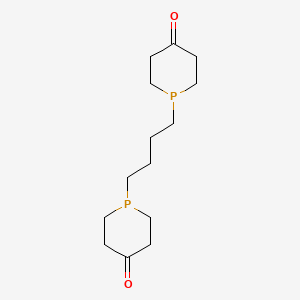
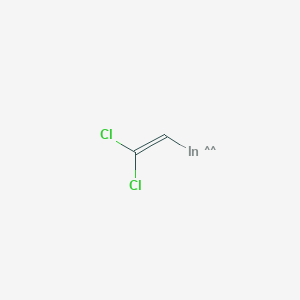
![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
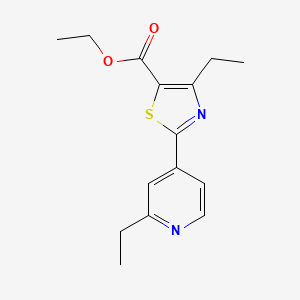
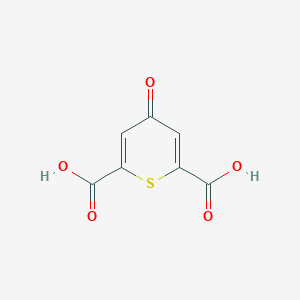
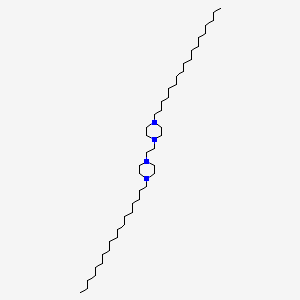




![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
